3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound with the molecular formula C23H26N4O3S. It is known for its unique chemical structure, which includes a cyclohexyl group, a quinoxaline moiety, and a sulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone.
Sulfonamide Formation: The quinoxaline derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Coupling with Cyclohexyl Group: The final step involves coupling the sulfonamide derivative with a cyclohexyl-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety may also play a role in binding to DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-quinoxalin-2-ylsulfamoyl)phenylacetamide
- 3-cyclohexyl-N-(4-sulfamoylphenyl)propanamide
- N-(4-quinoxalin-2-ylsulfamoyl)benzamide
Uniqueness
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide stands out due to its combination of a cyclohexyl group and a quinoxaline moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C23H26N4O3S/c28-23(15-10-17-6-2-1-3-7-17)25-18-11-13-19(14-12-18)31(29,30)27-22-16-24-20-8-4-5-9-21(20)26-22/h4-5,8-9,11-14,16-17H,1-3,6-7,10,15H2,(H,25,28)(H,26,27) |
InChI Key |
DKRLEBCCJUYVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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